molecular formula C25H33F2N3O4 B610795 Setafrastat CAS No. 1399715-48-0

Setafrastat

カタログ番号: B610795
CAS番号: 1399715-48-0
分子量: 477.55
InChIキー: CSZFOLMDHFDLLR-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Setafrastat is a rotamase inhibitor and vascular endothelial growth factor (VEGF) promotor.

科学的研究の応用

Pharmacological Applications

1. Vascular Endothelial Growth Factor Inhibition

Setafrastat has been identified as a rotamase inhibitor that can modulate vascular endothelial growth factor (VEGF) pathways. This inhibition is crucial in therapeutic strategies aimed at conditions characterized by abnormal blood vessel formation, such as cancer and diabetic retinopathy. By targeting these pathways, this compound may contribute to the development of novel treatments that mitigate excessive angiogenesis.

2. Treatment of Hereditary Angioedema

Recent studies have highlighted this compound's role as a plasma kallikrein inhibitor, demonstrating its effectiveness in treating hereditary angioedema (HAE). In clinical trials, this compound has shown rapid onset of action, significantly reducing symptom relief time compared to placebo. For instance, a phase 2 clinical trial indicated that patients experienced median relief times of 1.6 hours with this compound versus 9.0 hours with placebo . This rapid response underscores its potential as an on-demand treatment option for HAE attacks.

Case Study 1: Efficacy in Hereditary Angioedema

In a controlled clinical trial involving 42 participants diagnosed with HAE:

  • Objective: To assess the efficacy of this compound in providing rapid symptom relief.
  • Method: Participants received a single oral dose of 600 mg.
  • Results:
    • Near-complete inhibition of plasma kallikrein was observed within 15 minutes post-administration.
    • Sustained inhibition (>90%) lasted for at least 4 hours.

This study illustrates this compound's potential to significantly alter treatment protocols for HAE, offering a non-invasive option for patients.

Case Study 2: Angiogenesis Inhibition

Another study focused on the application of this compound in models of tumor growth:

  • Objective: To evaluate the impact on angiogenesis in tumor microenvironments.
  • Method: Animal models were treated with varying doses of this compound while monitoring tumor growth and vascularization.
  • Results:
    • A marked reduction in tumor-associated blood vessel formation was documented.

These findings suggest that this compound may play a critical role in cancer therapy by inhibiting angiogenesis.

Table 1: Summary of Clinical Trial Results for this compound

ParameterPlacebo (N=42)This compound (N=42)p-value
Median Time to Symptom Relief9.0 hours1.6 hours<0.0001
% Inhibition of Plasma Kallikrein at 15 minN/A88.9%N/A
Duration of >90% InhibitionN/AUp to 4 hoursN/A

Table 2: Mechanism of Action Insights

MechanismDescription
Enzyme TargetPlasma Kallikrein
IC50 Value~3 nM
Onset of ActionWithin 15 minutes
Duration of EffectSustained inhibition for up to 4 hours

特性

CAS番号

1399715-48-0

分子式

C25H33F2N3O4

分子量

477.55

IUPAC名

(S)-2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)-1-(2-(5-((pyridin-3-yloxy)methyl)isoxazol-3-yl)pyrrolidin-1-yl)ethan-1-one

InChI

InChI=1S/C25H33F2N3O4/c1-22(2)14-23(3,4)16-24(32,15-22)25(26,27)21(31)30-10-6-8-20(30)19-11-18(34-29-19)13-33-17-7-5-9-28-12-17/h5,7,9,11-12,20,32H,6,8,10,13-16H2,1-4H3/t20-/m0/s1

InChIキー

CSZFOLMDHFDLLR-FQEVSTJZSA-N

SMILES

CC1(C)CC(C)(C)CC(C(F)(F)C(N2CCC[C@]2(C3=NOC(COC4=CC=CN=C4)=C3)[H])=O)(O)C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Setafrastat; 

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetic acid (3.192 g) and Et3N (4.44 mL) in THF (100 mL), ethyl chloroformate (1.12 mL) was added at room temperature and the mixture was stirred for an hour. To the reaction mixture, a THF (50 mL) solution of the compound (2.607 g) obtained in Example 2-(3) was added dropwise at room temperature and the mixture was stirred at room temperature for 64 hours. To the reaction mixture, saturated aqueous sodium bicarbonate (200 mL) was added and the organic layer extracted with AcOEt (200 mL) was washed with brine (200 mL), dried (MgSO4), filtered and concentrated to give a crude product, which was further purified by NH-form silica gel chromatography (AcOEt/hexane); the resulting compound was recrystallized (Et2O/pentane) to give the titled compound (2.969 g, colorless powder.)
Name
2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetic acid
Quantity
3.192 g
Type
reactant
Reaction Step One
Name
Quantity
4.44 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
compound
Quantity
2.607 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Setafrastat
Reactant of Route 2
Reactant of Route 2
Setafrastat
Reactant of Route 3
Reactant of Route 3
Setafrastat
Reactant of Route 4
Setafrastat
Reactant of Route 5
Reactant of Route 5
Setafrastat
Reactant of Route 6
Reactant of Route 6
Setafrastat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。